molecular formula C7H4Cl3F B1329314 4-Fluorobenzotrichloride CAS No. 402-42-6

4-Fluorobenzotrichloride

Cat. No. B1329314
CAS RN: 402-42-6
M. Wt: 213.5 g/mol
InChI Key: XOJYLEJZALFLLW-UHFFFAOYSA-N
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Description

Improved Synthesis of Labeling Compounds

The synthesis of N-succinimidyl 4-[18F]fluorobenzoate (SFB) has been optimized to reduce the synthesis time significantly, which is crucial for labeling antibodies with 18F for imaging applications. The improved method utilizes N,N'-disuccinimidyl carbonate for the conversion of 4-fluorobenzoic acid to SFB, achieving over 80% yield in a much shorter time compared to the original procedure. This advancement has increased the amount of 18F-labeled antibody available, enhancing the efficiency of the labeling process .

Synthesis of Ladder-type Conjugated Molecules

The fluoride-ion-catalyzed synthesis of benzobisbenzofuran derivatives has been achieved under metal-free and mild conditions. This method utilizes fluorine-containing aryl silyl ethers and has discovered a syn-selective cyclization reaction for a specific compound. Computational analysis has provided insight into how fluorine substituents influence the molecular orbitals of these compounds .

Biodegradation Monitoring Techniques

Biodegradation of 4-fluorobenzoic acid (4-FBA) and 4-fluorocinnamic acid (4-FCA) has been effectively monitored using membrane inlet mass spectrometry (MIMS). This novel technique, which includes an in-membrane pre-concentration/thermal desorption step, has shown comparable results to traditional high-performance liquid chromatography (HPLC) and ion chromatography (IC) methods. MIMS offers an alternative for monitoring semi-volatile organic compounds' biodegradation .

Heterocyclic Scaffolds from Multireactive Building Blocks

4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a versatile building block for the synthesis of various nitrogenous heterocycles. The method developed allows for the preparation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are important in drug discovery. However, the synthesis of an 8-membered benzodiazocine cycle was unsuccessful, indicating limitations of this approach .

Structural Analysis of Fluorobenzoyl Thioureas

The synthesis and characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been conducted. These compounds exhibit intramolecular N-H...O hydrogen bonding, which stabilizes their conformation. X-ray diffraction and vibrational spectra, along with theoretical calculations, have been used to analyze their structural and conformational properties .

Automated Radiosynthesis of Building Blocks

An automated synthesis of no-carrier-added 4-[18F]fluoroiodobenzene ([18F]FIB) has been reported, which is a significant building block in 18F radiochemistry. The automated process yields high radiochemical purity and specific activity, facilitating the production of larger amounts of [18F]FIB for various applications .

Co-crystals and Salts from 4-Fluorobenzoic Acid

The synthesis and structural characterization of co-crystals and salts formed from 4-fluorobenzoic acid and heteroaromatic nitrogenous bases have been explored. The study provides insights into the intermolecular interactions, particularly involving fluorine atoms, and the potential for forming crystalline salts or co-crystals .

Imaging Agents for Amyloid Deposits

The synthesis of 2-(4'-fluorophenyl)-1,3-benzothiazole as an 18F-labelled derivative of the Pittsburg Compound-B (PIB) has been conducted. This compound has shown high affinity for amyloid beta and is a promising tracer for visualizing amyloid deposits in Alzheimer's disease patients. Preclinical characteristics are comparable to the well-known [11C]PIB .

Microwave Radiosynthesis of Phosphonium Ions

The microwave-assisted synthesis of the 4-[18F]-fluorobenzyltriphenylphosphonium ion has been optimized, reducing synthesis time and reagent use. This method eliminates problematic steps from the original synthesis and provides the product with high radiochemical purity and specific radioactivity .

Module-assisted Synthesis of Labeling Agents

The radiosynthesis of N-succinimidyl 4-[(18)F]fluorobenzoate ([(18)F]SFB) has been adapted to a remotely controlled synthesis module. The optimized reaction conditions yield high radiochemical purity within a relatively short synthesis time, demonstrating the feasibility of module-assisted synthesis for such labeling agents .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Bacterial Degradation Pathways : Research on 4-fluorobenzoic acid, a compound related to 4-Fluorobenzotrichloride, indicates that certain bacterial strains can degrade it using specific metabolic pathways. This includes the transformation of the substrate via 4-fluorocatechol and the release of fluoride ions (Oltmanns, Müller, Otto, & Lingens, 1989).

  • Methanogenic Degradation : Methanogenic cultures demonstrate the ability to transform fluorophenols and 3-fluorobenzoate, related to 4-Fluorobenzotrichloride, showing the potential for environmental bioremediation (Londry & Fedorak, 1993).

Medical and Biological Research

Chemical and Pharmaceutical Applications

  • Hydroxyl Group Activation : 4-Fluorobenzenesulfonyl chloride, a compound related to 4-Fluorobenzotrichloride, is used for activating hydroxyl groups of polymeric carriers, important in the covalent attachment of biologicals to solid supports. This has implications in pharmaceutical and therapeutic applications (Chang, Gee, Smith, & Lake, 1992).

  • Fluoride Ion Sensing and Complexation : Studies on organoboron compounds relevant to 4-Fluorobenzotrichloride show potential for fluoride ion sensing, which is significant in environmental monitoring and health (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).

Safety And Hazards

4-Fluorobenzotrichloride is toxic if swallowed and causes severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects . Personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

1-fluoro-4-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJYLEJZALFLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193194
Record name p-Fluoro-alpha,alpha,alpha-trichlorotoluene
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Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzotrichloride

CAS RN

402-42-6
Record name 1-Fluoro-4-(trichloromethyl)benzene
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Record name 4-Fluorobenzotrichloride
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Record name 402-42-6
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Record name p-Fluoro-alpha,alpha,alpha-trichlorotoluene
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Record name p-fluoro-α,α,α-trichlorotoluene
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Record name 4-Fluorobenzotrichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PE Hansen, AS Peregudov, DN Kravtsov… - … European Journal of …, 2011 - Springer
… The flask was heated to 850C, and 2.14 g (0.01 M) of 4-fluorobenzotrichloride were dropped into the flask. The reaction mixture was stirred at 800C for 7 hours and then decomposed …
Number of citations: 5 link.springer.com

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